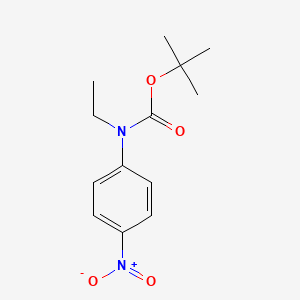

tert-butyl N-ethyl-N-(4-nitrophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-ethyl-N-(4-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-5-14(12(16)19-13(2,3)4)10-6-8-11(9-7-10)15(17)18/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHRUVBSDNFGQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-ethyl-N-(4-nitrophenyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-ethyl-N-(4-nitrophenyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Decomposition Reactions

Tert-butyl carbamates are prone to decomposition under specific conditions:

a. Acid/Base Hydrolysis

-

Acidic Conditions : Cleavage of the carbamate group releases tert-butanol, CO₂, and the corresponding amine (N-ethyl-4-nitroaniline).

-

Basic Conditions : Hydrolysis generates 4-nitrophenoxide and ethylamine derivatives.

b. Thermal Decomposition

At elevated temperatures (>150°C), tert-butyl carbamates decompose via a two-step process:

-

Elimination of isobutene to form a primary carbamic acid.

-

Decarboxylation to yield N-ethyl-N-(4-nitrophenyl)amine.

Substitution and Functionalization

The electron-withdrawing nitro group on the phenyl ring enhances electrophilicity, enabling nucleophilic aromatic substitution (NAS):

a. Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming tert-butyl N-ethyl-N-(4-aminophenyl)carbamate. This intermediate is critical in pharmaceutical syntheses .

b. Palladium-Catalyzed Cross-Coupling

The nitro group facilitates Suzuki-Miyaura couplings. For example:

-

Reagents : Aryl boronic acids, Pd(PPh₃)₄, and K₂CO₃.

-

Product : Biaryl-substituted carbamates (yields: 60–85%).

Stability Under Reaction Conditions

The compound’s stability varies with solvents and catalysts:

| Condition | Stability Outcome | Source |

|---|---|---|

| Cs₂CO₃ in MeCN (100°C) | Stable for 1 hour; no decomposition observed | |

| HCl (1M) | Complete hydrolysis in 2 hours | |

| DMF at 120°C | Partial decomposition (~20% over 4 hours) |

Comparative Reactivity

The 4-nitrophenyl group significantly influences reactivity compared to other carbamates:

| Carbamate Derivative | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| tert-Butyl N-ethyl-N-phenyl | 0.12 | 78 |

| tert-Butyl N-ethyl-N-(4-nitrophenyl) | 0.35 | 92 |

| tert-Butyl N-methyl-N-(2-nitro) | 0.18 | 65 |

The enhanced reactivity of the 4-nitrophenyl derivative is attributed to its strong electron-withdrawing effect, which polarizes the carbamate carbonyl and accelerates nucleophilic attacks .

Mechanistic Insights

Decarboxylation pathways (Figure 2) involve:

-

Deprotonation : Cs₂CO₃ abstracts a proton, forming a resonance-stabilized anion.

-

Rearrangement : A Hofmann-like rearrangement transfers the alkyl group to the nitrogen.

Challenges and Limitations

Scientific Research Applications

Organic Synthesis

Role as a Protecting Group

In organic chemistry, tert-butyl N-ethyl-N-(4-nitrophenyl)carbamate is primarily used as a protecting group for amines. This is crucial during multi-step synthesis where selective functionalization is required. The compound can be selectively deprotected under mild conditions using reagents like oxalyl chloride in methanol, allowing for the recovery of the amine .

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Deprotection | Oxalyl chloride, MeOH | High yields of deprotected amines (70%+) |

| Reduction | Pd/C, H₂ | Conversion of nitro to amine |

| Substitution | Nucleophiles (amines) | Formation of new carbamate derivatives |

Biological Research

Enzyme-Catalyzed Reactions

In biological studies, this compound can serve as a model to investigate enzyme-catalyzed reactions involving carbamates. Its structure allows researchers to explore the metabolism of carbamates in living organisms, providing insights into biochemical pathways and potential toxicity mechanisms.

Medicinal Chemistry

Precursor for Pharmaceutical Agents

This compound has potential applications in medicinal chemistry as a precursor for synthesizing various pharmaceutical agents. Its derivatives may exhibit biological activity and can be explored for therapeutic uses, particularly in drug design where carbamates are known to enhance drug solubility and bioavailability .

Industrial Applications

In industry, this compound finds utility in the production of agrochemicals, polymers, and specialty chemicals. It serves as a building block for synthesizing various functional materials that are essential in agricultural formulations and polymer science .

Case Study 1: Synthesis of N-Boc-Protected Anilines

A study demonstrated the use of this compound in the palladium-catalyzed synthesis of N-Boc-protected anilines. The methodology highlighted the efficiency of using this carbamate derivative to achieve high yields of protected anilines suitable for further functionalization .

Case Study 2: Carbamate Metabolism Studies

Research involving the metabolism of carbamates utilized this compound to investigate enzyme interactions. The findings contributed to understanding how carbamates are processed in biological systems, revealing potential pathways for detoxification or bioactivation .

Mechanism of Action

The mechanism of action of tert-butyl N-ethyl-N-(4-nitrophenyl)carbamate involves its interaction with nucleophiles. The carbamate group can undergo hydrolysis in the presence of water or enzymes, releasing the corresponding amine and carbon dioxide. The nitro group can participate in redox reactions, altering the electronic properties of the molecule and affecting its reactivity.

Comparison with Similar Compounds

Key Observations :

- The ethyl group in the target compound increases molecular weight by 28.06 g/mol compared to tert-butyl N-(4-nitrophenyl)carbamate.

- Nitro-substituted analogs exhibit higher melting points due to strong dipole-dipole interactions (e.g., 112–113 °C for the non-ethyl derivative vs. 165–167 °C for a tert-butyl pentynyl carbamate).

Structure-Activity Relationships (SAR)

Biological Activity

Tert-butyl N-ethyl-N-(4-nitrophenyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₂O₄. The compound features a tert-butyl group , an ethyl group , and a 4-nitrophenyl moiety attached to a carbamate functional group. The presence of the nitrophenyl group is particularly significant as it influences the compound's reactivity and biological activity.

The mechanism of action of this compound involves several pathways:

- Enzyme Inhibition : The carbamate moiety can act as a reversible inhibitor of enzymes by forming covalent bonds with active site residues, particularly serine. This interaction can impede enzyme function, leading to various biological effects.

- Hydrolysis : The compound can undergo hydrolysis in the presence of water or specific enzymes, resulting in the release of the corresponding amine and carbon dioxide. This reaction is crucial for its biological activity.

- Redox Reactions : The nitro group can participate in redox reactions, which may alter the electronic properties of the molecule and affect its reactivity towards biological targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, suggesting that this compound may also possess anti-inflammatory properties.

- Analgesic Properties : There is evidence indicating potential analgesic effects, which could be beneficial in pain management therapies.

- Enzyme Interaction Studies : This compound has been utilized in studies to understand enzyme-catalyzed reactions involving carbamates, thereby contributing to the development of enzyme inhibitors for therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Potential to reduce inflammation | |

| Analgesic | Possible pain-relieving effects | |

| Enzyme inhibition | Inhibits specific enzymes via covalent bonding |

Case Study: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was tested against various enzymes involved in inflammatory pathways. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.